5-benzyl-1-[(4-tert-butylphenyl)sulfonyl]-2-thioxo-4-imidazolidinone
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Overview
Description
5-benzyl-1-[(4-tert-butylphenyl)sulfonyl]-2-thioxo-4-imidazolidinone is a complex organic compound with a unique structure that includes a benzyl group, a tert-butylphenylsulfonyl group, and a sulfanylideneimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-1-[(4-tert-butylphenyl)sulfonyl]-2-thioxo-4-imidazolidinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Core: This step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring.
Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced through a reaction with a sulfur-containing reagent.
Attachment of the Benzyl Group: The benzyl group is attached via a nucleophilic substitution reaction.
Addition of the tert-Butylphenylsulfonyl Group: This step involves the reaction of the intermediate compound with a tert-butylphenylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-1-[(4-tert-butylphenyl)sulfonyl]-2-thioxo-4-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced under suitable conditions.
Substitution: The benzyl and tert-butylphenylsulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Substituted benzyl or tert-butylphenylsulfonyl derivatives.
Scientific Research Applications
5-benzyl-1-[(4-tert-butylphenyl)sulfonyl]-2-thioxo-4-imidazolidinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-benzyl-1-[(4-tert-butylphenyl)sulfonyl]-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzyl-1-(4-methylphenyl)sulfonyl-2-sulfanylideneimidazolidin-4-one
- 5-Benzyl-1-(4-ethylphenyl)sulfonyl-2-sulfanylideneimidazolidin-4-one
- 5-Benzyl-1-(4-isopropylphenyl)sulfonyl-2-sulfanylideneimidazolidin-4-one
Uniqueness
5-benzyl-1-[(4-tert-butylphenyl)sulfonyl]-2-thioxo-4-imidazolidinone is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-benzyl-1-(4-tert-butylphenyl)sulfonyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-20(2,3)15-9-11-16(12-10-15)27(24,25)22-17(18(23)21-19(22)26)13-14-7-5-4-6-8-14/h4-12,17H,13H2,1-3H3,(H,21,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOHCOBBANPLNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2C(C(=O)NC2=S)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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